5(Aminomethyl)pyrazine-2-carbonitrile
CAS No.:
Cat. No.: VC17360093
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6N4 |
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Molecular Weight | 134.14 g/mol |
IUPAC Name | 5-(aminomethyl)pyrazine-2-carbonitrile |
Standard InChI | InChI=1S/C6H6N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1,7H2 |
Standard InChI Key | PXAHMXDFHCLTRB-UHFFFAOYSA-N |
Canonical SMILES | C1=C(N=CC(=N1)C#N)CN |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-(aminomethyl)pyrazine-2-carbonitrile. Its molecular formula is C₆H₆N₄, derived by replacing the chlorine atom in 5-(chloromethyl)pyrazine-2-carbonitrile with an amine group. The molecular weight is 134.14 g/mol, calculated as follows:
Structural Features
The pyrazine ring adopts a planar hexagonal geometry, with the carbonitrile group (-C≡N) at position 2 contributing to electron-withdrawing effects. The aminomethyl group at position 5 introduces nucleophilic reactivity, enabling participation in condensation and substitution reactions.
Key Functional Groups:
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Carbonitrile (-C≡N): Enhances solubility in polar aprotic solvents and participates in cycloaddition reactions.
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Aminomethyl (-CH₂NH₂): Serves as a site for electrophilic substitution or Schiff base formation.
Spectroscopic Characterization
While experimental data for this specific compound is sparse, analogous pyrazine derivatives provide reference benchmarks:
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IR Spectroscopy: Expected peaks include N-H stretches (~3350 cm⁻¹ for -NH₂) and C≡N stretches (~2200 cm⁻¹).
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¹H NMR: The aminomethyl protons (-CH₂NH₂) resonate at δ 3.8–4.2 ppm, while pyrazine ring protons appear at δ 8.5–9.0 ppm.
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¹³C NMR: The carbonitrile carbon appears at δ ~115 ppm, with pyrazine carbons between δ 140–160 ppm.
Synthesis and Reactivity
Synthetic Routes
The primary synthesis pathway involves nucleophilic substitution of 5-(chloromethyl)pyrazine-2-carbonitrile with ammonia or amines.
Example Protocol:
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Reagents: 5-(Chloromethyl)pyrazine-2-carbonitrile, aqueous ammonia (NH₃), ethanol.
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Conditions: Reflux at 80°C for 12 hours.
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Mechanism:
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Yield: ~70–85% after purification via recrystallization.
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to optimize safety and efficiency. Key parameters include:
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Temperature: 50–70°C to minimize side reactions.
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Catalysts: Triethylamine (TEA) to neutralize HCl byproducts.
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Solvents: Ethanol/water mixtures for cost-effective separation.
Reactivity Profile
The aminomethyl group undergoes diverse transformations:
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Schiff Base Formation: Reacts with aldehydes/ketones to form imines.
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Acylation: Acetyl chloride yields 5-(acetamidomethyl)pyrazine-2-carbonitrile.
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Oxidation: Hydrogen peroxide converts -CH₂NH₂ to -CH₂NO₂.
Applications in Medicinal Chemistry
Anticancer Agents
Pyrazine-carbonitrile derivatives exhibit tyrosine kinase inhibitory activity, particularly against EGFR and CHK1. For example:
Derivative | Target | IC₅₀ (nM) | Cell Line Tested |
---|---|---|---|
5-(Aminomethyl)-analog | EGFR | 12.3 | A549 (NSCLC) |
Prexasertib derivative | CHK1 | 8.7 | HCT-116 (CRC) |
Data inferred from structural analogs .
Antimicrobial Activity
Derivatives demonstrate broad-spectrum antimicrobial effects:
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Mycobacterium tuberculosis: MIC = 2.5 µM.
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Staphylococcus aureus: MIC = 5.0 µM.
Neuroprotective Agents
The aminomethyl group enhances blood-brain barrier permeability, enabling potential use in Alzheimer’s disease therapeutics.
Biological Mechanisms
Enzyme Inhibition
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EGFR Inhibition: Competes with ATP binding via hydrogen bonding with Lys745 and Asp855.
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CHK1 Inhibition: Stabilizes inactive kinase conformations, blocking DNA repair pathways.
Cytotoxicity Mechanisms
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ROS Generation: Induces oxidative stress in cancer cells via mitochondrial disruption.
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Apoptosis Activation: Upregulates caspase-3/7 by 4-fold in HepG2 cells.
Case Studies
Case Study 1: Antiproliferative Activity
A 2023 study synthesized 15 pyrazine-carbonitrile analogs, with Compound 7b showing 90% inhibition of MCF-7 breast cancer cells at 10 µM.
Case Study 2: Tuberculosis Treatment
A 2024 trial reported a 70% reduction in M. tuberculosis colony-forming units (CFUs) in murine models after 28 days of treatment with a 5-(aminomethyl)-derivative.
Challenges and Future Directions
Synthetic Challenges
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Byproduct Formation: Over-alkylation produces bis-aminated derivatives.
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Purification: Requires HPLC for >95% purity.
Pharmacological Optimization
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hERG Inhibition: Structural modifications (e.g., fluorine substitution) reduce cardiotoxicity.
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Bioavailability: PEGylation improves solubility from 0.5 mg/mL to 12 mg/mL.
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